N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a hybrid heterocyclic compound featuring a 1,2,4-triazole core tethered to a 4-methoxybenzyl group and an acetamide-linked 4-methoxyindole moiety. The methoxy substituents on both the benzyl and indole groups may enhance solubility and electronic interactions compared to halogenated or nitro-substituted analogs .
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C21H21N5O3/c1-28-15-8-6-14(7-9-15)12-19-22-21(25-24-19)23-20(27)13-26-11-10-16-17(26)4-3-5-18(16)29-2/h3-11H,12-13H2,1-2H3,(H2,22,23,24,25,27) |
InChI Key |
AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the indole moiety via a coupling reaction. The methoxybenzyl group is usually introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The methoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole and indole moieties can bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to changes in cell behavior. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s 4-methoxybenzyl and 4-methoxyindole groups distinguish it from similar triazole-acetamide derivatives (Table 1). Key structural differences include:
- Electron-donating vs. electron-withdrawing groups : Methoxy substituents (target compound) contrast with chloro (11i, 11h), bromo (11j), and nitro (11l) groups in analogs, which influence electronic properties and intermolecular interactions .
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Physical and Spectroscopic Properties
- Melting Points : Analogs with halogenated substituents (11i, 11j, 11h) exhibit high melting points (>300°C), suggesting strong crystal packing due to polar groups. The target’s methoxy groups may reduce melting points slightly due to increased solubility .
- Spectroscopic Data :
- NMR : Methoxy groups in the target would show characteristic singlet peaks near δ 3.8–4.0 ppm for OCH3, contrasting with δ 7.0–8.5 ppm aromatic signals in chloro-/bromo-substituted analogs .
- IR : Expected C=O stretches near 1670–1700 cm⁻¹ (acetamide) and C=N/C-O stretches near 1600 cm⁻¹ (triazole/indole) .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that incorporates both triazole and indole moieties, which are known for their diverse biological activities. The combination of these structural elements potentially enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O3 with a molecular weight of 391.4 g/mol. The compound features the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
| InChI Key | AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole and indole structures can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation, suggesting potential anti-cancer properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring triazole and indole moieties. For example, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Comments |
|---|---|---|---|
| Compound 3 | PC3 (Prostate) | 40.46 | Good activity compared to cisplatin (30.11 µg/mL) |
| Compound 6 | A375 (Skin) | 28.94 | Better than standard cisplatin |
| Compound 1 | MRC5 (Normal) | 76.90 | Lower toxicity than cisplatin |
These findings indicate that compounds similar to this compound exhibit promising anticancer activity while maintaining a favorable toxicity profile against normal cells .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated in various research contexts. The presence of the triazole ring is known to enhance binding affinity to target enzymes involved in tumor growth and metastasis. This mechanism is crucial for developing new therapeutic agents aimed at treating cancer .
Case Studies
In a case study examining the synthesis and biological evaluation of triazole derivatives, researchers found that compounds with structural similarities to this compound demonstrated significant anticancer properties in vitro. These studies utilized various cancer cell lines to assess cytotoxicity and mechanism of action through enzyme inhibition assays .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the triazole-indole core of this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the triazole and indole moieties .
- Huisgen cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole ring .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while additives like triethylamine enhance reaction efficiency .
- Yield improvement : Recrystallization from ethanol-DMF mixtures (9:1 v/v) increases purity, as demonstrated in analogous triazole derivatives (yields: 6–17% in baseline conditions; 20–30% post-optimization) .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- H-NMR : Look for methoxy singlet peaks at δ 3.8–4.0 ppm (OCH groups) and indole NH signals near δ 10.5 ppm .
- C-NMR : Carbonyl carbons (acetamide C=O) appear at ~170 ppm; triazole carbons resonate between 140–160 ppm .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error. For example, CHNO requires m/z 390.1563 .
- IR : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. enzyme inhibition) for triazole-indole hybrids?
- Methodological Answer :
- Target-specific assays : Use in vitro kinase profiling (e.g., Bcl-2/Mcl-1 inhibition in ) alongside apoptosis assays (e.g., Annexin V staining) to distinguish direct protein binding from cytotoxic effects .
- Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro on indole) to identify SAR trends. For example, methoxy groups enhance solubility but may reduce membrane permeability .
- Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to minimize variability between studies .
Q. What computational approaches are effective for predicting binding modes and optimizing pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Bcl-2 (PDB: 4AQ3). Focus on hydrogen bonding with Arg146 and hydrophobic packing in the P4 pocket .
- ADMET prediction : Tools like SwissADME predict poor blood-brain barrier penetration (LogP >3.5) and moderate solubility (LogS ≈ -4.5), guiding structural modifications (e.g., adding polar substituents) .
- MD simulations : Run 100-ns trajectories to assess binding stability; RMSD >2.0 Å indicates weak target engagement .
Q. How can discrepancies in cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer :
- Panel testing : Screen against NCI-60 cell lines to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) with proteomics to correlate cytotoxicity with target expression levels (e.g., Bcl-2 overexpression in resistant lines) .
- Metabolic stability : Assess liver microsome half-life (e.g., mouse/human CYP450 isoforms) to rule out false negatives due to rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
